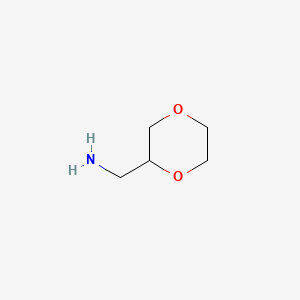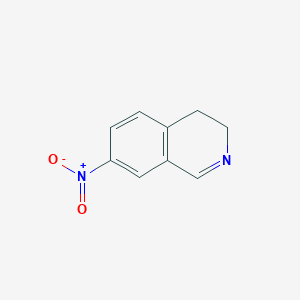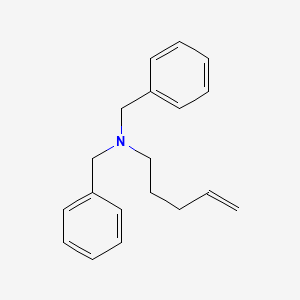![molecular formula C13H11NO4 B1308891 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid CAS No. 878426-41-6](/img/structure/B1308891.png)
3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid is an organic compound with the molecular formula C13H11NO4 This compound features a furan ring attached to a benzoic acid moiety through an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid typically involves the reaction of 2-methylbenzoic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 2-methylbenzoic acid and the acyl chloride group of furan-2-carbonyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, particularly in the inhibition of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound’s effects are mediated through various biochemical pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: A simpler compound with a furan ring and a carboxylic acid group.
2-Methylbenzoic acid: A compound with a methyl group attached to the benzoic acid ring.
Furan-2-carbonyl chloride: A reactive intermediate used in the synthesis of 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid.
Uniqueness
This compound is unique due to its combined structural features of a furan ring and a benzoic acid moiety linked through an amide bond. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.
Propiedades
IUPAC Name |
3-(furan-2-carbonylamino)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-9(13(16)17)4-2-5-10(8)14-12(15)11-6-3-7-18-11/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXXSKNYDABQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424204 |
Source


|
| Record name | 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878426-41-6 |
Source


|
| Record name | 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)



![4-Ethyl-3-[(3-nitrophenyl)methylsulfanyl]-5-(2-phenylethenyl)-1,2,4-triazole](/img/structure/B1308833.png)
![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)


![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)
![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)

